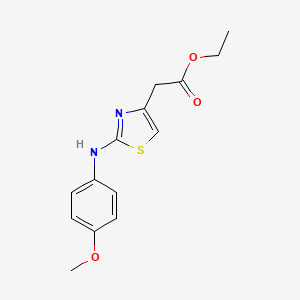![molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1](/img/structure/B2899885.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide: is a synthetic compound known for its unique molecular structure combining benzotriazinyl and xanthene moieties. This combination imparts distinctive chemical and biological properties, making it an interesting subject for scientific research.
作用機序
Target of Action
The primary target of the compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic function.
Mode of Action
The compound interacts with AChE, inhibiting its activity . Docking studies have shown that the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This can lead to enhanced cholinergic function, which may be beneficial in conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:
Formation of the Benzotriazinyl Intermediate: : This step involves the condensation of an o-nitrobenzoic acid derivative with hydrazine to form a benzotriazine core.
Linkage Formation: : The benzotriazinyl intermediate is reacted with an ethylamine derivative to introduce the ethyl linker.
Xanthene Attachment: : Finally, the xanthene moiety is coupled to the intermediate through an amide bond formation using standard peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production would involve optimization of these steps for scalability, yield, and purity. Conditions such as solvent choice, temperature control, and purification techniques (e.g., recrystallization, chromatography) are critical to ensure high efficiency and quality.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the xanthene moiety, which can be catalyzed by reagents like potassium permanganate or chromium trioxide.
Reduction: : The nitro group in the precursor stages can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: : Electrophilic substitution reactions can occur, particularly involving the aromatic rings of both the benzotriazinyl and xanthene moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Palladium on carbon with hydrogen gas, or sodium borohydride.
Substitution: : Electrophilic chlorination or bromination with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The specific products depend on the reaction conditions, but typically include oxidized, reduced, or halogenated derivatives of the original compound.
科学的研究の応用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for exploration in new chemical pathways and reactions.
Biology: : It can act as a fluorophore in imaging studies due to the xanthene moiety, which is known for its fluorescence properties.
Medicine: : Potential use in the development of diagnostic tools or therapeutic agents, particularly in targeting diseases at the molecular level.
Industry: : Used in the manufacturing of dyes and pigments, taking advantage of its stable and vivid coloration.
類似化合物との比較
When compared to other compounds with similar structures:
Xanthene Derivatives: : Other xanthene-based compounds like fluorescein and rhodamine are widely used for similar purposes but may differ in their specific fluorescent properties and applications.
Benzotriazine Derivatives: : Compounds like benzotriazine-based drugs, such as rabeprazole, share some structural similarities but are used primarily for different medicinal purposes (e.g., as proton pump inhibitors).
Similar Compounds
Fluorescein
Rhodamine
Benzotriazine
Anthracene derivatives
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its hybrid structure, combining the fluorescence capabilities of xanthene with the chemical versatility of benzotriazine. This makes it a unique and valuable tool across multiple fields of scientific research.
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVILWYCHNMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2899812.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2899816.png)

![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)
